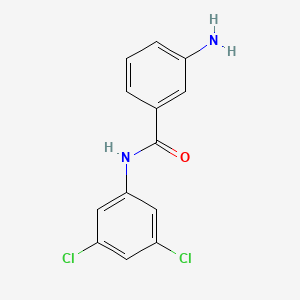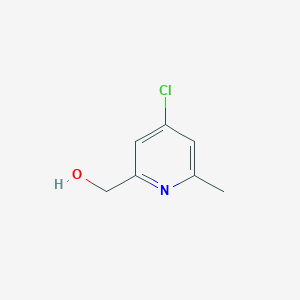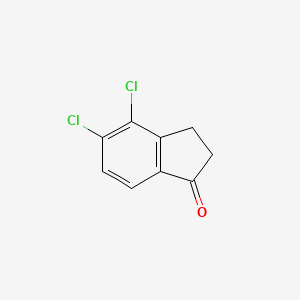
5-hydroxy-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H8N2O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a methylcarbamoyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-methylpyridine.
N-Methylation: The hydroxyl group is protected, and the nitrogen atom is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: 5-oxo-N-methylpyridine-2-carboxamide.
Reduction: 5-hydroxy-N-methylpyridine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-N-methylpyridine-2-carboxamide involves its interaction with various molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to affect enzymatic processes and cellular signaling pathways.
Comparación Con Compuestos Similares
5-Hydroxy-2-methylpyridine: Similar structure but lacks the carboxamide group.
N-Methylpyridine-2-carboxamide: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-N-methylpicolinamide: Another name for the same compound.
Uniqueness: 5-Hydroxy-N-methylpyridine-2-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
5-hydroxy-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQBSJYFWZLQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630975 |
Source


|
| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859538-76-4 |
Source


|
| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)






